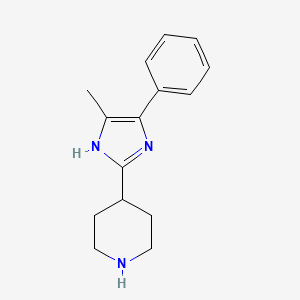![molecular formula C5H12N2O4S B13153680 L-Alanine, 3-[(2-aminoethyl)sulfonyl]- CAS No. 53526-72-0](/img/structure/B13153680.png)
L-Alanine, 3-[(2-aminoethyl)sulfonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Alanine, 3-[(2-aminoethyl)sulfonyl]- is a compound with the molecular formula C5H12N2O4S It is a derivative of L-alanine, an amino acid, and contains a sulfonyl group attached to an aminoethyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine, 3-[(2-aminoethyl)sulfonyl]- typically involves the protection of the amino group of L-alanine, followed by the introduction of the sulfonyl group. One common method is to start with N-Boc protected L-alanine, which is then converted to an acid chloride using thionyl chloride (SOCl2). The acid chloride is then reacted with an appropriate amine, such as 2-aminoethanesulfonyl chloride, in the presence of a base to form the desired product .
Industrial Production Methods
Industrial production methods for L-Alanine, 3-[(2-aminoethyl)sulfonyl]- are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
L-Alanine, 3-[(2-aminoethyl)sulfonyl]- can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino and sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfonic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
L-Alanine, 3-[(2-aminoethyl)sulfonyl]- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of L-Alanine, 3-[(2-aminoethyl)sulfonyl]- involves its interaction with various molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition or modification of enzyme activity, affecting biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Lysine analogs: Compounds that target lysine riboswitches and regulate lysine biosynthesis.
Sulfonyl fluorides: Known for their reactivity and use as probes in chemical biology
Uniqueness
L-Alanine, 3-[(2-aminoethyl)sulfonyl]- is unique due to its specific combination of an amino acid backbone with a sulfonyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various research and industrial applications.
Propiedades
Número CAS |
53526-72-0 |
|---|---|
Fórmula molecular |
C5H12N2O4S |
Peso molecular |
196.23 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-(2-aminoethylsulfonyl)propanoic acid |
InChI |
InChI=1S/C5H12N2O4S/c6-1-2-12(10,11)3-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/t4-/m0/s1 |
Clave InChI |
FOEVJZXMXCBPQH-BYPYZUCNSA-N |
SMILES isomérico |
C(CS(=O)(=O)C[C@@H](C(=O)O)N)N |
SMILES canónico |
C(CS(=O)(=O)CC(C(=O)O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-7-[(1R,2R,3R,5R)-5-chloro-3-hydroxy-2-[(E,4R)-4-hydroxy-4-(1-prop-2-enylcyclobutyl)but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B13153605.png)
![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B13153607.png)
![3-Methoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde](/img/structure/B13153609.png)
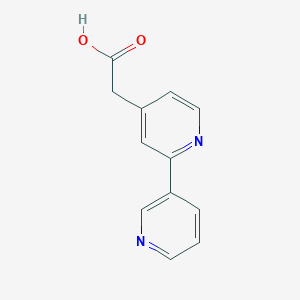
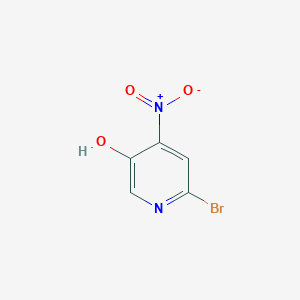
![4-[4-(Methoxymethyl)pyrrolidin-3-yl]-1-methyl-1H-pyrazole](/img/structure/B13153617.png)
![3-amino-8-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13153633.png)
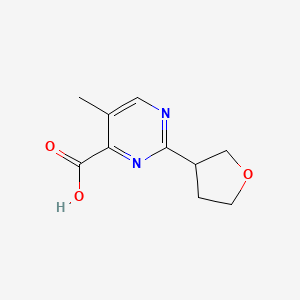
amine](/img/structure/B13153655.png)
![(1S,3'R,4'S,5'S,6'R)-6,6'-Bis(hydroxymethyl)-3',4',5',6'-tetrahydro-3H-spiro[isobenzofuran-1,2'-pyran]-3',4',5'-triol](/img/structure/B13153660.png)
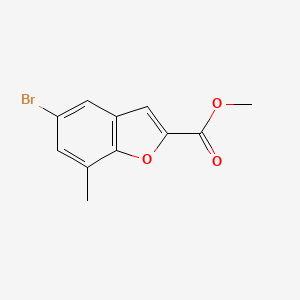
![Tert-butyl 4-(aminomethyl)-4-[ethyl(methyl)amino]piperidine-1-carboxylate](/img/structure/B13153679.png)
